1,8-Bis(chloromethyl)naphthalene
Overview
Description
1,8-Bis(chloromethyl)naphthalene is a chemical compound with the molecular formula C12H10Cl2 and a molecular weight of 225.117 g/mol . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 1,8-Bis(chloromethyl)naphthalene involves a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide . This results in the corresponding chloromethyl derivatives in good to excellent yields .Molecular Structure Analysis
The molecular structure of 1,8-Bis(chloromethyl)naphthalene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Laser-Induced Reactions : A study by Ouchi, Koga, and Adam (1997) investigated the two-photon chemistry of 1,8-bis(chloromethyl)naphthalene using laser photolysis techniques. This research is significant for understanding the reaction pathways and intermediate formation under different photolytic conditions, which can be relevant for applications in photochemistry and materials science (Ouchi, Koga, & Adam, 1997).
Synthesis of Phosphanyl Naphthalenes : Karaçar, Thönnessen, Jones, Bartsch, and Schmutzler (1997) synthesized 1,8-bis(phosphanyl)naphthalenes by reacting 1,8-dilithionaphthalene with bis(dimethylamino)-chlorophosphane. Such compounds have potential applications in coordination chemistry and as ligands for metal complexes (Karaçar et al., 1997).
Chemical Synthesis and Characterization : The synthesis and characterization of 1,8-bis(2-methoxylethyl)-naphthalene from 1,8-bis(chloromethyl)naphthalene was reported by Wen-hao (2009). Such synthetic routes are important for developing new organic compounds with potential applications in various chemical industries (Wen-hao, 2009).
Wavelength Dependence in Photoreactions : Ouchi and Yabe (1992) studied the wavelength dependence on laser-induced two-photon CC bond formation of 1,8-bis(chloromethyl)naphthalene. Understanding the impact of wavelength on these reactions is crucial for optimizing conditions in photochemical synthesis (Ouchi & Yabe, 1992).
Preparation and Structural Analysis : Kilian, Slawin, and Woollins (2006) investigated the effects of rigid naphthalene-1,8-diyl backbone in phosphenium formation reactions, using 1,8-bis(diphenylphosphino) naphthalene. This research contributes to our understanding of structural effects in organophosphorus chemistry (Kilian, Slawin, & Woollins, 2006).
Safety And Hazards
properties
IUPAC Name |
1,8-bis(chloromethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOMVULADCTBLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCl)C(=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345502 | |
Record name | 1,8-Bis(chloromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Bis(chloromethyl)naphthalene | |
CAS RN |
50585-29-0 | |
Record name | 1,8-Bis(chloromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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